molecular formula C18H17N3O4S B4148021 methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate

methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate

Cat. No.: B4148021
M. Wt: 371.4 g/mol
InChI Key: GPSGUKDGQLYUDT-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-3-(aminocarbonyl)-1-cyano-2-(3-thienyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, aminocarbonyl, cyano, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the acetyl, aminocarbonyl, cyano, and thienyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-3-(aminocarbonyl)-1-cyano-2-(3-thienyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

Methyl 6-acetyl-3-(aminocarbonyl)-1-cyano-2-(3-thienyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives with various functional groups. Examples include:

  • Methyl 6-acetyl-3-(aminocarbonyl)-1-cyano-2-(3-furyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate
  • Methyl 6-acetyl-3-(aminocarbonyl)-1-cyano-2-(3-pyridyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate

Uniqueness

Methyl 6-acetyl-3-(aminocarbonyl)-1-cyano-2-(3-thienyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-10(22)11-3-4-13-18(9-19,17(24)25-2)14(12-5-6-26-8-12)15(16(20)23)21(13)7-11/h3-8,13-15H,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSGUKDGQLYUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2C(C=C1)C(C(C2C(=O)N)C3=CSC=C3)(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate
Reactant of Route 2
methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate
Reactant of Route 3
methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate
Reactant of Route 4
methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate
Reactant of Route 5
methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate
Reactant of Route 6
methyl 6-acetyl-3-carbamoyl-1-cyano-2-thiophen-3-yl-3,8a-dihydro-2H-indolizine-1-carboxylate

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